molecular formula C21H16ClN5 B15110460 7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15110460
M. Wt: 373.8 g/mol
InChI Key: KPATWUOGVAXIGR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a heterocyclic scaffold known for diverse pharmacological applications. Its structure features:

  • Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 5, and 5.
  • 3-(4-Chlorophenyl) substituent: A para-chlorinated aromatic ring at position 3, enhancing lipophilicity and receptor binding.
  • 2,5-Dimethyl groups: Methyl substituents at positions 2 and 5, modulating steric and electronic properties.

Properties

Molecular Formula

C21H16ClN5

Molecular Weight

373.8 g/mol

IUPAC Name

7-(benzimidazol-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H16ClN5/c1-13-11-19(26-12-23-17-5-3-4-6-18(17)26)27-21(24-13)20(14(2)25-27)15-7-9-16(22)10-8-15/h3-12H,1-2H3

InChI Key

KPATWUOGVAXIGR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3C=NC4=CC=CC=C43)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Observations:
  • Position 7 : Replacement of benzimidazole with chlorine () reduces complexity but retains antimicrobial activity. Azepanyl or azetidinyl groups () enhance CNS penetration.
  • Position 3 : The 4-chlorophenyl group is conserved in antimicrobial analogs (), whereas methoxy or dimethoxyphenyl substituents () improve solubility and target selectivity.
Key Observations:
  • Multicomponent reactions () offer regioselectivity for dihydro derivatives but require post-synthetic oxidation for aromaticity.
  • Benzimidazole introduction (e.g., ) often involves coupling reactions under basic conditions, with yields dependent on steric hindrance.
Anticancer Activity :
  • Imidazolone-fused derivatives () exhibit IC50 values <10 µM against HeLa and HepG2 cells, surpassing paclitaxel in some cases. The benzimidazole substituent in the target compound may mimic this activity via similar π-π stacking interactions.
  • TRK kinase inhibitors () highlight the scaffold’s versatility; substituent bulk (e.g., isopropyl in MK13) correlates with improved selectivity.
Antimicrobial Activity :
  • Chlorophenyl-substituted analogs () show 70–90% inhibition against fungal strains at 50 µg/mL, comparable to commercial agents like hymexazol.
CNS Modulation :
  • CRF1 antagonists like MPZP () demonstrate anxiolytic effects in preclinical models, suggesting the target compound’s benzimidazole group could enhance receptor affinity.

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